5-Piperidin-1-ylsulfonyl-2,1,3-benzothiadiazole
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Overview
Description
5-Piperidin-1-ylsulfonyl-2,1,3-benzothiadiazole is a chemical compound that belongs to the class of benzothiadiazole derivatives Benzothiadiazoles are known for their electron-deficient nature and are widely used in various fields, including organic electronics, photoluminescent materials, and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Piperidin-1-ylsulfonyl-2,1,3-benzothiadiazole typically involves the following steps:
Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur-containing reagents such as thionyl chloride or sulfur dichloride.
Introduction of the Piperidinylsulfonyl Group: The piperidinylsulfonyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the benzothiadiazole core with piperidine and a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Piperidin-1-ylsulfonyl-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinylsulfonyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.
Substitution: Various nucleophiles such as amines, thiols, or alcohols; typically carried out under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiadiazole derivatives.
Scientific Research Applications
5-Piperidin-1-ylsulfonyl-2,1,3-benzothiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent and in the treatment of neurological disorders.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and organic solar cells due to its excellent photophysical properties.
Mechanism of Action
The mechanism of action of 5-Piperidin-1-ylsulfonyl-2,1,3-benzothiadiazole involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with various proteins, enzymes, and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and oxidative stress. The electron-deficient nature of the benzothiadiazole core allows it to participate in electron transfer reactions, affecting cellular redox states.
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: The parent compound without the piperidinylsulfonyl group.
4,7-Dibromo-2,1,3-benzothiadiazole: A derivative used as a building block for further functionalization.
2,1,3-Benzoxadiazole: A similar compound with an oxygen atom replacing the sulfur atom in the benzothiadiazole core.
Uniqueness
5-Piperidin-1-ylsulfonyl-2,1,3-benzothiadiazole is unique due to the presence of the piperidinylsulfonyl group, which enhances its solubility, stability, and reactivity. This modification allows for a broader range of applications and improved performance in various scientific and industrial contexts.
Properties
IUPAC Name |
5-piperidin-1-ylsulfonyl-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S2/c15-18(16,14-6-2-1-3-7-14)9-4-5-10-11(8-9)13-17-12-10/h4-5,8H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUVHKSHRDXXRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=NSN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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